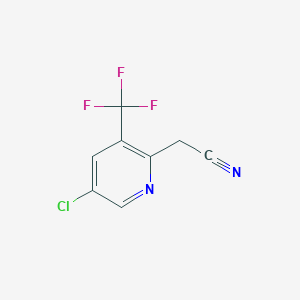

5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile

Description

5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile is a halogenated pyridine derivative featuring a chloro group at position 5, a trifluoromethyl group at position 3, and an acetonitrile moiety at position 2. The trifluoromethyl and chloro groups are electron-withdrawing, influencing reactivity in cross-coupling or nucleophilic substitution reactions. The acetonitrile group may serve as a precursor for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines).

Properties

IUPAC Name |

2-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-5-3-6(8(10,11)12)7(1-2-13)14-4-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTDZNFNZMQCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile typically involves the following steps:

Starting Material: The process begins with 2-chloro-5-(trifluoromethyl)pyridine.

Nitrile Formation: The nitrile group is introduced via a reaction with cyanomethyl reagents under controlled conditions.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for high yield and purity. The process involves:

Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions.

Catalysts: Employing catalysts to enhance reaction rates and selectivity.

Purification: Implementing purification techniques such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution Products: Various substituted pyridine derivatives.

Reduction Products: Amines.

Oxidation Products: Carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile has been investigated for its potential therapeutic effects. Its derivatives have shown promise as:

- Antimicrobial Agents : Studies indicate that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus .

- Anticancer Activity : Research has focused on the compound's ability to inhibit specific enzymes related to cancer cell proliferation, suggesting potential applications in cancer therapy .

Agrochemical Development

This compound plays a crucial role in the synthesis of agrochemicals:

- Pesticides : It is used as an intermediate in the production of several pesticides, including fluopyram, which acts on succinate dehydrogenase in fungal pathogens, inhibiting mitochondrial respiration . The trifluoromethyl group enhances the efficacy of these compounds against pests and diseases in crops .

- Herbicides : Its derivatives are also being developed as synthetic auxin herbicides, contributing to effective weed management strategies in agriculture .

Material Science

In material science, this compound is utilized as a precursor for functional materials:

- Polymer Synthesis : The compound can be incorporated into polymers to impart specific properties, such as increased thermal stability and chemical resistance.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity. The research highlighted the structure-activity relationship (SAR) of these compounds, revealing that modifications to the trifluoromethyl group could enhance their potency against resistant bacterial strains .

Case Study 2: Agricultural Applications

In a study focusing on agrochemical applications, researchers synthesized various trifluoromethylpyridine derivatives and evaluated their insecticidal activities. The results indicated that these compounds were effective against common agricultural pests, with some achieving over 75% mortality at specific concentrations .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and nitrile groups contribute to its reactivity, enabling it to form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Detailed Analysis

Positional Isomerism (Target vs. Compound)

- The target and the compound in are positional isomers, differing in the placement of Cl and CF₃ groups.

- The CF₃ group at position 3 (target) vs. position 5 () alters electronic distribution:

- CF₃ at position 5 () could stabilize the pyridine ring via resonance, affecting solubility and reactivity in SNAr reactions.

Functional Group Variations (Target vs. Compound)

- The compound replaces CF₃ and CH₂CN with a trimethylsilyl (TMS)-protected alkyne and an NH₂ group .

- The TMS-alkyne introduces steric hindrance, limiting accessibility for nucleophilic attacks. Conversely, the NH₂ group increases basicity, enabling coordination in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling).

Electron-Withdrawing Group Comparison (Target vs. Compound) The compound substitutes CF₃ with trifluoromethoxy (OCF₃) and adds an NH₂ group at position 2. OCF₃ is a stronger electron-withdrawing group than CF₃ due to resonance effects, which may enhance the compound's stability under acidic conditions.

Biological Activity

5-Chloro-3-(trifluoromethyl)pyridine-2-acetonitrile, with the chemical structure characterized by a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, has garnered attention in various fields of biological research due to its potential pharmacological properties. This compound is notable for its application as an intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of antifungal agents like fluopyram.

Molecular Formula

- C : 8

- H : 5

- Cl : 1

- F : 3

- N : 1

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 201.58 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has demonstrated that compounds containing trifluoromethyl groups exhibit enhanced biological activity. For instance, studies have indicated that 5-chloro-3-(trifluoromethyl)pyridine derivatives possess significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the trifluoromethyl group is believed to enhance lipophilicity, allowing better membrane penetration and interaction with bacterial targets.

Antifungal Activity

This compound is recognized as a crucial intermediate in the synthesis of fluopyram, an effective fungicide. Fluopyram operates through inhibition of mitochondrial respiration in fungi, showcasing how this compound can be pivotal in developing antifungal treatments .

The mechanism underlying the biological activity of this compound involves:

- Enzyme Inhibition : The trifluoromethyl group increases binding affinity to certain enzymes, enhancing inhibitory effects.

- Receptor Interaction : It may interact with specific cellular receptors, modulating various biochemical pathways.

Study on Antimicrobial Activity

In a study published in ACS Publications, derivatives of 5-chloro-3-(trifluoromethyl)pyridine were tested against various bacterial strains. The results indicated that specific structural modifications led to increased potency against MRSA . The study highlighted the importance of electron-withdrawing groups like trifluoromethyl in enhancing antimicrobial efficacy.

Synthesis and Antichlamydial Activity

Another investigation focused on the synthesis of related compounds and their activity against Chlamydia species. The study found that modifications to the pyridine structure significantly influenced biological activity, with some derivatives showing promising antichlamydial effects .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with similar compounds is useful:

| Compound Name | Activity Type | Notable Features |

|---|---|---|

| 2-Bromo-3-(trifluoromethyl)isonicotinic acid | Antimicrobial | Similar structure; effective against MRSA |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) | Antibacterial | Enhanced activity due to structural modifications |

| Fluopyram | Antifungal | Directly related as a derivative; mitochondrial inhibitor |

Q & A

Q. What are the common synthetic routes for 5-chloro-3-(trifluoromethyl)pyridine-2-acetonitrile, and how are intermediates characterized?

A three-step synthesis involving halogenation and cyanoalkylation is frequently employed. Key intermediates include trifluoromethylpyridine precursors, which undergo chlorination followed by acetonitrile substitution. Characterization typically uses single-crystal X-ray diffraction (e.g., bond lengths: C–Cl ~1.73 Å, C≡N ~1.15 Å) and spectroscopic methods (¹H/¹³C NMR, IR) to confirm regioselectivity and functional group integrity .

Q. How is the structural conformation of this compound validated in crystallographic studies?

X-ray crystallography at low temperatures (e.g., 100 K) reveals a planar pyridine ring with bond angle deviations <2°. Disorder in the trifluoromethyl group is resolved using anisotropic displacement parameters. Data-to-parameter ratios >10:1 ensure reliability, with R factors <0.07 .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound is classified as WGK 3 (highly water-hazardous) and targets the respiratory system. Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Storage requires inert atmospheres (argon/nitrogen) due to sensitivity to moisture and light .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of trifluoromethylpyridine derivatives?

Key factors include:

- Catalyst selection : Palladium complexes (e.g., Pd(II) hexafluoridoantimonate) enhance cross-coupling efficiency .

- Temperature control : Stepwise heating (e.g., 60°C → 110°C) minimizes side reactions during cyanoalkylation .

- Solvent polarity : Dichloromethane or DMF improves solubility of halogenated intermediates .

Q. What analytical challenges arise in distinguishing structural isomers of this compound?

Isomers like 5-chloro-4-(trifluoromethyl)pyridin-2-amine require advanced techniques:

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The -CF₃ group is strongly electron-withdrawing, reducing pyridine ring electron density (Hammett σₚ ~0.54). This activates the 2-position for nucleophilic substitution but deactivates the 4-position, requiring harsher conditions (e.g., CuI/1,10-phenanthroline catalysts) for Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in reported synthetic yields for halogenated pyridine intermediates?

Discrepancies arise from:

- Purity of starting materials : Chromatographic purification (e.g., silica gel, hexane/EtOAc) improves yields by 15–20% .

- Reaction monitoring : In-situ FTIR or GC-MS detects intermediates like 3-chloro-5-(trifluoromethyl)pyridin-2-amine, enabling real-time adjustments .

Methodological Considerations

Q. How is computational modeling used to predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict activation energies for substitution pathways. For example, the 2-position of pyridine exhibits lower ΔG‡ (~25 kcal/mol) compared to the 4-position (~32 kcal/mol), aligning with experimental outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.